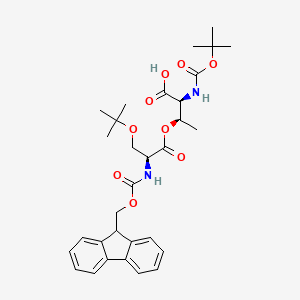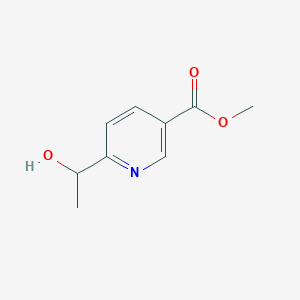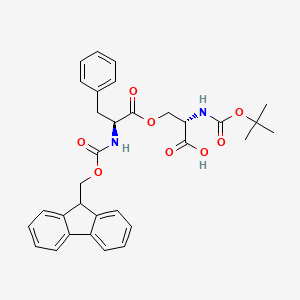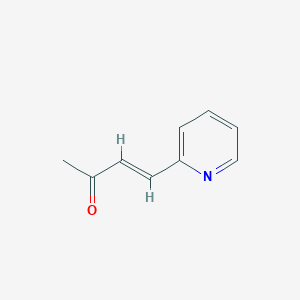
(2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoyl)oxy)-2-((tert-butoxycarbonyl)amino)butanoic acid
概要
説明
The compound (2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoyl)oxy)-2-((tert-butoxycarbonyl)amino)butanoic acid is a complex organic molecule characterized by the presence of multiple functional groups, including tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoyl)oxy)-2-((tert-butoxycarbonyl)amino)butanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups are introduced using reagents such as di-tert-butyl dicarbonate (Boc2O) and Fmoc-Cl, respectively .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. Flow microreactor systems can also be employed to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Substitution Reactions: The Boc and Fmoc groups can be selectively removed under acidic or basic conditions, respectively.
Coupling Reactions: The protected amino acids can be coupled using reagents like carbodiimides (e.g., EDC, DCC) to form peptide bonds.
Common Reagents and Conditions
Deprotection: Boc groups are typically removed using trifluoroacetic acid (TFA), while Fmoc groups are removed using piperidine.
Coupling: Carbodiimides such as EDC or DCC are commonly used in the presence of additives like HOBt or HOAt to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where the protecting groups have been selectively removed to allow for further coupling reactions.
科学的研究の応用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of complex peptides and proteins. It serves as a building block in solid-phase peptide synthesis (SPPS), enabling the sequential addition of amino acids to form desired peptide sequences .
Biology
In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme-substrate relationships, and receptor-ligand binding. These peptides can also serve as antigens for antibody production.
Medicine
In medicine, peptides synthesized using this compound can be used in the development of peptide-based drugs, vaccines, and diagnostic tools. Peptide therapeutics offer high specificity and low toxicity, making them attractive candidates for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and biosensing.
作用機序
The mechanism of action of peptides synthesized using (2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoyl)oxy)-2-((tert-butoxycarbonyl)amino)butanoic acid depends on the specific peptide sequence and its target. Generally, these peptides interact with specific molecular targets, such as enzymes, receptors, or other proteins, to modulate their activity. The interactions can involve hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to changes in the target’s conformation and function.
類似化合物との比較
Similar Compounds
- (2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoyl)oxy)-2-((tert-butoxycarbonyl)amino)pentanoic acid
- (2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoyl)oxy)-2-((tert-butoxycarbonyl)amino)hexanoic acid
Uniqueness
The uniqueness of (2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoyl)oxy)-2-((tert-butoxycarbonyl)amino)butanoic acid lies in its specific stereochemistry and the presence of both Boc and Fmoc protecting groups. This combination allows for selective protection and deprotection steps, facilitating the synthesis of complex peptides with high precision.
特性
IUPAC Name |
(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N2O9/c1-18(25(26(34)35)33-29(38)42-31(5,6)7)41-27(36)24(17-40-30(2,3)4)32-28(37)39-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,18,23-25H,16-17H2,1-7H3,(H,32,37)(H,33,38)(H,34,35)/t18-,24+,25+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWYIOBWFQMUSW-YWWLGCSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(COC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](COC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methanesulfonamide, N-[5-(aminomethyl)-2-fluorophenyl]-](/img/structure/B3309885.png)








![(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B3309945.png)
![[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine](/img/structure/B3309948.png)

